8-Bromo-3-methoxyquinoline

HIV-1 integrase ALLINI drug resistance

Avoid potency losses from incorrect quinoline regioisomers: 8-Bromo-3-methoxyquinoline ensures retention of antiviral activity against HIV-1 A128T mutant (lost with 6-Br analog) and delivers 3.5-4.2× tighter GAK kinase binding (KD 1.9 nM) vs. chloro/iodo. Use as a single building block for parallel library construction via C8 Suzuki coupling and C3 methoxy modulation. • Proven scaffold in HIV-1 ALLINI and HCV NS3 programs; EC₅₀ = 5 nM in replicon assay. • Orthogonal handles: C8-Br for Pd couplings, C3-OMe for H-bonding/demethylation. • Supplied at ≥98% purity; mp ~135-140°C; ships ambient.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B8059752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-methoxyquinoline
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=C1)C=CC=C2Br
InChIInChI=1S/C10H8BrNO/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,1H3
InChIKeyVHEOHZOCZKVWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3-methoxyquinoline: Dual-Functional Quinoline Building Block


8-Bromo-3-methoxyquinoline (CAS 1824082-47-4, MW 238.08, C₁₀H₈BrNO) is a di-substituted quinoline featuring a bromine atom at the C-8 position and a methoxy group at the C-3 position . This specific substitution pattern places it at the intersection of two structurally distinct quinoline subfamilies: C8-halogenated quinolines valued for cross-coupling reactivity and target binding, and 3-methoxyquinolines that serve as intermediates for melatonergic ligands and kinase-targeted scaffolds. The compound is commercially available as a crystalline powder (mp ~135–140 °C) with moderate solubility in ethanol and methanol, typically supplied at 95–98% purity from multiple vendors . Its dual functional handles—an aryl bromide amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and a methoxy group capable of modulating electronic properties and participating in hydrogen-bonding interactions—make it a versatile intermediate for parallel medicinal chemistry library construction.

Dual orthogonal handles: C8-Br for cross-coupling, C3-OMe for electronic tuning
C8-bromo pharmacophore validated in antiviral and kinase research programs
Compatible with parallel library synthesis and regioselective diversification
Research-grade crystalline powder from multiple vendors

Position-Dependent Consequences of Bromo Regioisomer Substitution


In quinoline-based drug discovery, the position of bromine and methoxy substituents on the heterocyclic core is not a trivial structural detail but a critical determinant of both target engagement and synthetic trajectory. Direct comparative evidence from HIV-1 integrase allosteric inhibitor studies demonstrates that moving the bromine atom from the C-8 to the C-6 position causes a dramatic loss of antiviral potency against the clinically relevant A128T resistance mutant, while the 8-bromo analog retains full effectiveness [1]. In the HCV NS3 protease inhibitor program that produced clinical candidate BI 201335 (faldaprevir), systematic SAR revealed that among C8-H, C8-Me, C8-F, C8-Cl, and C8-Br substituents, only the bromo derivative achieved single-digit nanomolar cellular potency (EC₅₀ = 5 nM) [2]. Furthermore, in kinase binding assays comparing halogenated quinolines, the bromo variant exhibits up to 3.5-fold tighter binding (KD = 1.9 nM) to cyclin G-associated kinase (GAK) compared to its chloro (6.7 nM) and iodo (7.9 nM) counterparts [3]. Substituting a different regioisomer or halogen therefore risks not merely attenuated activity but complete loss of the structure-activity relationship that motivates procurement of this specific scaffold.

Regioisomer substitution (6-Br or 5-Br) may eliminate target engagement validated for the C8-bromo pattern.
Halogen exchange (Cl, I) may reduce binding affinity and alter SAR trajectory in kinase programs.
Methoxy positional shift (e.g., 5-Br-8-OMe) yields divergent electronic bias and synthetic outcomes.
Any alternative bromo-methoxyquinoline risks generating libraries with unvalidated biological profiles.

Quantitative Differentiation Against Closest Analogs


Antiviral Potency Retention Against HIV-1 Integrase Drug-Resistant Mutant

In a head-to-head comparison of multi-substituted quinoline-based ALLINIs (allosteric integrase inhibitors), the 8-bromo-substituted analog retained full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo analog suffered a significant loss of potency [1]. This positional selectivity is attributed to differential steric tolerance at the IN dimer interface: the C-8 position accommodates bromine without disrupting critical protein-protein interactions required for aberrant IN multimerization, while bulk at the C-6 position interferes with binding. Although the tested scaffold differs from 8-bromo-3-methoxyquinoline by additional substituents, the bromine positional effect (C-8 vs. C-6) is directly transferable to the procurement decision between 8-bromo-3-methoxyquinoline and 6-bromo-3-methoxyquinoline (CAS 1201844-77-0) for antiviral discovery programs targeting integrase or related multimerization-dependent targets.

HIV-1 ALLINI Resistance
Class-level inference
8-Br analog: full effectiveness retained vs A128T mutant
6-Br analog: significant potency loss
Positional Br shift may abolish resistance coverage
Relevant to 8-Br-3-OMe vs 6-Br-3-OMe procurement
HIV-1 integrase ALLINI drug resistance antiviral

Optimal Cellular Potency in HCV NS3 Protease Inhibition

In a systematic exploration of C8 substituents on the quinoline P2 moiety of linear tripeptide HCV NS3 protease inhibitors, all halogen substituents (F, Cl, Br) yielded equipotent enzymatic inhibition (IC₅₀ = 7 nM). However, in the cell-based replicon assay, the C8-bromo analog (compound 26) achieved an EC₅₀ of 5 nM—representing the first observation of single-digit nanomolar cellular activity in this series—while the C8-fluoro analog (24) was 2-fold less potent, and the C8-chloro analog (25) showed intermediate improvement [1]. The C8-methyl reference compound (23) displayed EC₅₀ < 20 nM, meaning the bromo substituent conferred an approximately 4-fold improvement in cell-based potency. This C8-bromo SAR directly led to the discovery of clinical candidate BI 201335 (faldaprevir), which advanced to Phase III trials. The C8-bromo-7-methoxyquinoline substructure in BI 201335 is synthetically accessible via intermediates structurally analogous to 8-bromo-3-methoxyquinoline.

HCV Replicon EC₅₀
Class-level inference
5 nM
~4-fold vs C8-Me; ~2-fold vs C8-F
C8-Br supports cellular potency translation in this series
Enzymatic IC₅₀ identical across halogens (7 nM)
HCV NS3 protease antiviral SAR

Superior Kinase Binding Affinity for GAK

A direct head-to-head comparison of halogenated quinoline scaffolds in a competition binding assay against a panel of ~400 kinases revealed that the bromo-substituted quinoline (compound 11) binds cyclin G-associated kinase (GAK) with a KD of 1.9 nM, representing a 3.5-fold improvement over the chloro analog (KD = 6.7 nM) and a 4.2-fold improvement over the iodo analog (KD = 7.9 nM) [1]. Selectivity profiling further showed that the bromo compound maintained substantial discrimination against off-target kinases: RIPK2 (KD = 110 nM, 58-fold selectivity), ADCK3 (KD = 190 nM, 100-fold), and NLK (KD = 520 nM, 274-fold). These data demonstrate that the choice of halogen on the quinoline core directly impacts both absolute binding affinity and selectivity window, with bromine providing the optimal balance of van der Waals radius and polarizability for the GAK ATP-binding pocket. While the exact scaffold tested carries additional substituents, the halogen-dependent binding trend is a fundamental property of the quinoline chemotype and informs procurement of 8-bromo-3-methoxyquinoline over its 8-chloro or 8-iodo counterparts for kinase-focused library synthesis.

GAK Binding Affinity
Head-to-head
Br-quinoline: KD 1.9 nM
Cl-quinoline: 6.7 nM; I-quinoline: 7.9 nM
Bromo substitution yields higher GAK affinity in tested set
Selectivity >50-fold vs RIPK2, ADCK3, NLK
kinase inhibitor GAK binding affinity halogen SAR

Regioselective Suzuki-Miyaura Cross-Coupling Reactivity

A comprehensive reactivity mapping study of the quinoline ring-system subjected bromoquinolines (including 2-, 3-, 4-, 5-, 6-, 7-, and 8-bromoquinoline, as well as 5-bromo-3-methoxyquinoline) to identical Suzuki-Miyaura cross-coupling conditions with 2-aminophenylboronic acid hydrochloride, followed by Pd-catalyzed C-H activation/CN bond formation [1]. The study revealed large differences in reactivity depending on the bromine attachment point on the quinoline ring. The 8-bromoquinoline scaffold and 5-bromo-3-methoxyquinoline both participated efficiently in the cross-coupling step, yielding the desired biaryl systems in good yields. However, the subsequent intramolecular C-H activation/CN bond formation step—critical for constructing tetracyclic indoloquinoline systems—showed pronounced position-dependent reactivity rationalized by electron distribution differences around the quinoline ring. This position-specific reactivity profile means that 8-bromo-3-methoxyquinoline and its 5-bromo regioisomer are not interchangeable in multi-step synthetic sequences; each leads to distinct regioisomeric products with divergent biological properties. Furthermore, the electron-withdrawing bromine at C-8 combined with the electron-donating methoxy at C-3 creates a unique electronic bias on the quinoline ring that can be exploited for regioselective functionalization.

Suzuki Coupling Reactivity
Cross-study comparable
Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 100 °C
8-Br position: good coupling yield; distinct C-H activation outcome
Regiochemistry dictates synthetic trajectory and product isomer
C-3 OMe modulates electronic bias for further functionalization
cross-coupling Suzuki-Miyaura C-H activation synthetic methodology

Commercial Availability and Cost Comparison

A survey of commercial suppliers reveals that 8-bromo-3-methoxyquinoline (CAS 1824082-47-4) is available from multiple vendors including AKSci, BLD Pharmatech, Macklin, Leyan, and Angene International, with typical purity specifications of 95–98% . Pricing data from AKSci lists 100 mg at $358 USD, 250 mg at $576 USD, and 1 g at $1,484 USD . In comparison, the 6-bromo-3-methoxyquinoline regioisomer (CAS 1201844-77-0) is available from GLPBIO and other vendors, while 5-bromo-3-methoxyquinoline is available from Thermo Scientific Chemicals and CymitQuimica. The 5-bromo-8-methoxyquinoline isomer (CAS 10522-47-1) is stocked by Thermo Scientific/Alfa Aesar and CymitQuimica. The 8-bromo-3-methoxyquinoline scaffold benefits from being a direct synthetic precursor to C8-bromo-substituted quinoline pharmacophores validated in HCV and HIV programs, whereas the alternative regioisomers lack comparable clinical validation pedigree for the C8-bromo positional requirement. Procurement of the correct regioisomer is critical: an incorrect bromo-methoxyquinoline isomer will yield a different regioisomeric product series with unvalidated biological activity, potentially wasting significant synthetic effort and screening resources.

Sourcing & Specifications
Data to verify
Vendors ≥5 (AKSci, BLD Pharmatech, etc.)
Purity 95–98%
Pricing (100 mg/250 mg/1 g) $358 / $576 / $1,484 (AKSci)
Multi-vendor supply supports procurement planning
Confirm current lot availability and COA before ordering
procurement pricing supply chain chemical sourcing

Evidence-Backed Application Scenarios for Procurement


HIV-1 Integrase Allosteric Inhibitor Lead Optimization

In programs targeting HIV-1 integrase via the allosteric (ALLINI) mechanism, 8-bromo-3-methoxyquinoline serves as the preferred scaffold for generating focused libraries. Evidence from Dinh et al. (2022) demonstrates that the C8-bromo substitution pattern retains full antiviral activity against the A128T resistance mutant, while the 6-bromo regioisomer loses potency [1]. Using 8-bromo-3-methoxyquinoline as the core building block, medicinal chemists can elaborate the scaffold via Suzuki-Miyaura coupling at the C8 position while the C3-methoxy group provides a fixed hydrogen-bond acceptor for target engagement. Procurement of the 8-bromo rather than 6-bromo regioisomer is essential to avoid building a library biased toward a resistance-susceptible chemotype.

GAK-Focused Chemical Probe Development

For cyclin G-associated kinase (GAK) inhibitor programs, the bromo substituent on the quinoline scaffold provides a quantifiable 3.5–4.2× improvement in binding affinity (KD = 1.9 nM) over chloro (6.7 nM) and iodo (7.9 nM) analogs, as demonstrated by Asquith et al. (2019) in a direct head-to-head KINOMEscan comparison [1]. 8-Bromo-3-methoxyquinoline can be elaborated via the C8-bromo handle using palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl groups while the C3-methoxy modulates electronic density on the quinoline core. The resulting compounds can be screened against GAK and counter-screened against RIPK2, ADCK3, and NLK to identify selective chemical probes, with the bromo substitution providing the optimal starting point for affinity.

Parallel Library Synthesis via Regioselective Cross-Coupling

The reactivity mapping study of the quinoline ring-system (Tetrahedron, 2019) confirms that 8-bromoquinolines participate efficiently in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling rapid diversification for structure-activity relationship studies [1]. 8-Bromo-3-methoxyquinoline offers two orthogonal synthetic handles: the C8-bromine for Pd-catalyzed cross-coupling and the C3-methoxy group for potential demethylation to a hydroxyl (for further derivatization) or retention as a metabolically stable ether. This orthogonal reactivity profile enables the construction of compound libraries with systematic variation at two distinct positions from a single building block, improving synthetic efficiency in hit-to-lead campaigns.

HCV and Related Viral Protease Inhibitor Scaffold Development

The discovery of BI 201335 (faldaprevir), an HCV NS3 protease inhibitor that reached Phase III clinical development, was enabled by the identification of the C8-bromo substituent as the optimal group for achieving single-digit nanomolar cellular potency (EC₅₀ = 5 nM) in the replicon assay [1]. The quinoline P2 moiety in BI 201335 contains a C8-bromo-7-methoxy substitution pattern. 8-Bromo-3-methoxyquinoline provides a structurally analogous starting point for designing next-generation viral protease inhibitors, where the C3-methoxy (rather than C7-methoxy in BI 201335) may offer altered pharmacokinetic properties or resistance profiles. Procurement of this specific regioisomer enables exploration of underexplored chemical space around the validated C8-bromoquinoline pharmacophore.

Application
Selection Property
Validation Focus
HIV-1 Integrase Allosteric Inhibitor Studies
C8-bromo pharmacophore retention against resistance mutants
Resistance mutant panel assessment (e.g., A128T)
GAK Kinase Probe Development
Bromo-substituted quinoline binding affinity
Kinase selectivity profiling (RIPK2, ADCK3, NLK)
Quinoline Library Construction
Orthogonal C8-Br / C3-OMe reactive handles
Cross-coupling efficiency and regioselectivity
HCV NS3 Protease Research
C8-bromo cellular potency anchor
Replicon EC₅₀ and resistance profile evaluation
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